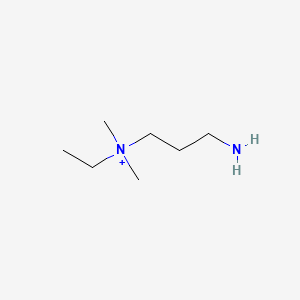![molecular formula C10H17N3O B14481082 1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide CAS No. 65322-52-3](/img/structure/B14481082.png)
1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a dihydropyridine ring, which is a common motif in many biologically active molecules, including calcium channel blockers used in medicine.
Vorbereitungsmethoden
The synthesis of 1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of a dihydropyridine precursor with 2-(dimethylamino)ethylamine under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors with precise control over reaction parameters to optimize the production process.
Analyse Chemischer Reaktionen
1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form different derivatives, typically using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group, where reagents like alkyl halides can introduce new functional groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting calcium channels.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as calcium channels. The compound can modulate the activity of these channels, affecting the flow of calcium ions across cell membranes. This modulation can influence various physiological processes, including muscle contraction and neurotransmitter release.
Vergleich Mit ähnlichen Verbindungen
1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine, which are well-known calcium channel blockers. While these compounds share a similar core structure, this compound may exhibit unique properties due to the presence of the dimethylaminoethyl group, which can influence its pharmacokinetic and pharmacodynamic profiles.
Similar compounds include:
- Nifedipine
- Amlodipine
- Felodipine
- Isradipine
These compounds are primarily used in the treatment of cardiovascular diseases, highlighting the potential therapeutic relevance of this compound.
Eigenschaften
CAS-Nummer |
65322-52-3 |
|---|---|
Molekularformel |
C10H17N3O |
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
1-[2-(dimethylamino)ethyl]-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C10H17N3O/c1-12(2)6-7-13-5-3-4-9(8-13)10(11)14/h3,5,8H,4,6-7H2,1-2H3,(H2,11,14) |
InChI-Schlüssel |
PSGMHXRHIMFJHT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN1C=CCC(=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


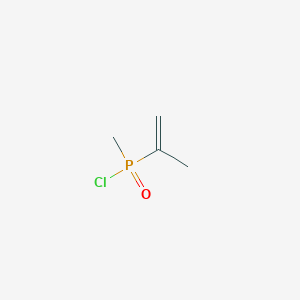
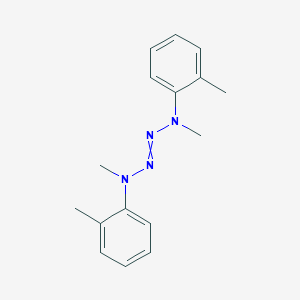
![4,7-Dimethyl-4,4a,5,6-tetrahydrocyclopenta[c]pyran-1,3-dione](/img/structure/B14481010.png)
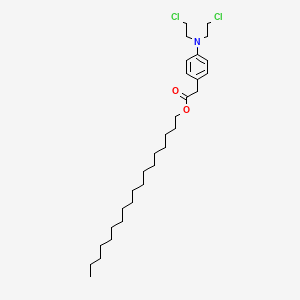

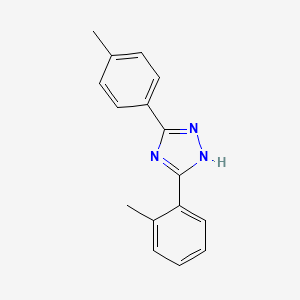
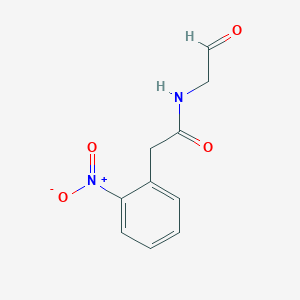
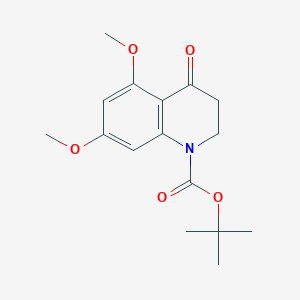
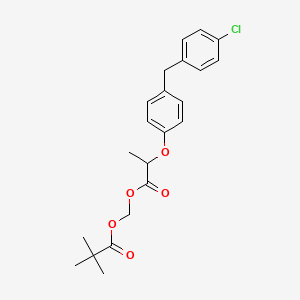

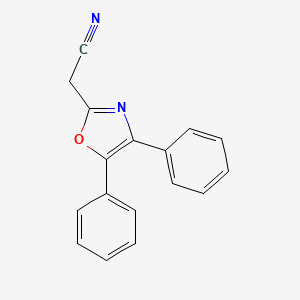
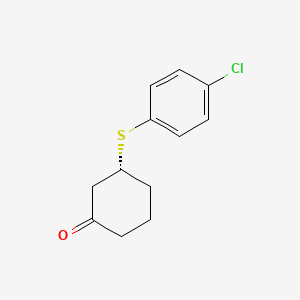
![(1S)-6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B14481090.png)
